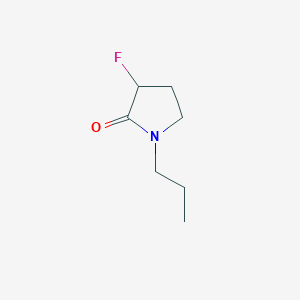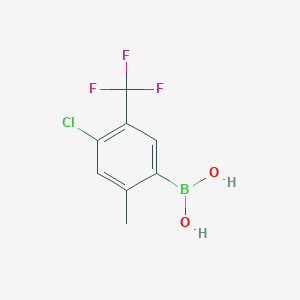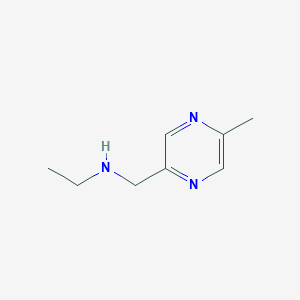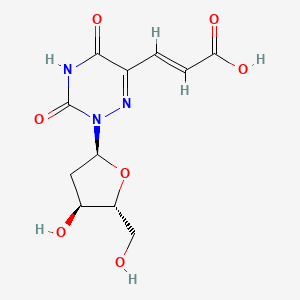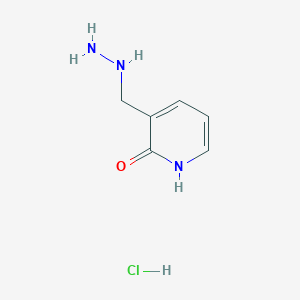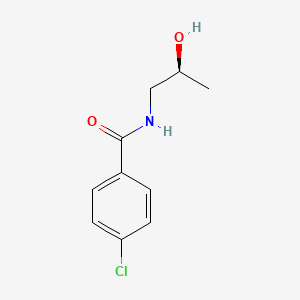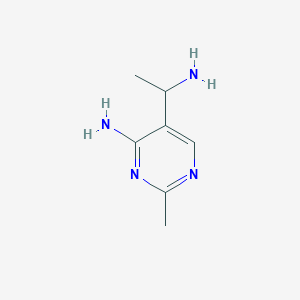
5-(1-Aminoethyl)-2-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Aminoethyl)-2-methylpyrimidin-4-amine is a heterocyclic organic compound with a pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminoethyl)-2-methylpyrimidin-4-amine typically involves the reaction of 2-methylpyrimidine-4,5-diamine with an appropriate aldehyde or ketone under reductive amination conditions. Common reagents used in this process include sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(1-Aminoethyl)-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into more saturated amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted pyrimidines, imines, and nitriles, depending on the reaction conditions and reagents used .
Scientific Research Applications
5-(1-Aminoethyl)-2-methylpyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism by which 5-(1-Aminoethyl)-2-methylpyrimidin-4-amine exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrimidine-4,5-diamine: A precursor in the synthesis of 5-(1-Aminoethyl)-2-methylpyrimidin-4-amine.
4-Amino-2-methylpyrimidine: Shares a similar pyrimidine core structure.
5-(1-Aminoethyl)-2-methylimidazole: Another heterocyclic compound with comparable properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
5-(1-aminoethyl)-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C7H12N4/c1-4(8)6-3-10-5(2)11-7(6)9/h3-4H,8H2,1-2H3,(H2,9,10,11) |
InChI Key |
NDWWOVKAPAORPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)N)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



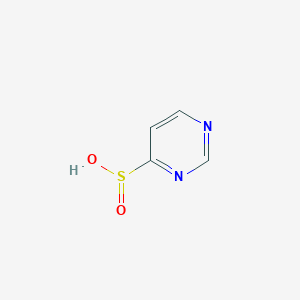
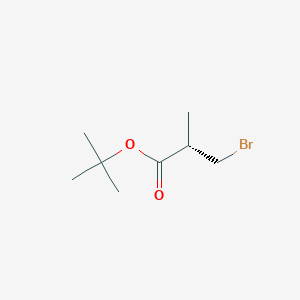
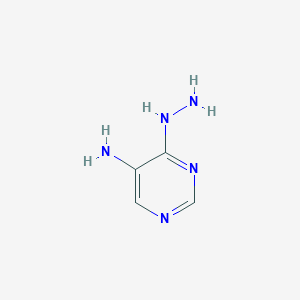
![[2,2'-Bipyridine]-5-carbonyl chloride](/img/structure/B13114901.png)
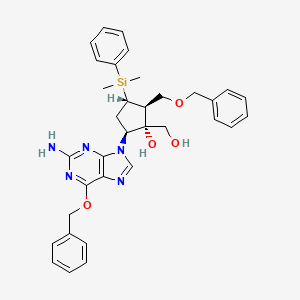
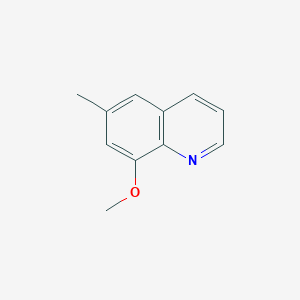
![6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13114920.png)
